molecular formula C8H7Br2NO2 B1580589 Ethyl 2,6-dibromopyridine-4-carboxylate CAS No. 90050-70-7

Ethyl 2,6-dibromopyridine-4-carboxylate

Cat. No. B1580589
CAS RN: 90050-70-7
M. Wt: 308.95 g/mol
InChI Key: NXSFXTCLCJXWDD-UHFFFAOYSA-N
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Description

Ethyl 2,6-dibromopyridine-4-carboxylate is a chemical compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 . It is also known by the IUPAC name ethyl 2,6-dibromoisonicotinate .


Synthesis Analysis

The key compound ethyl 2,6-dibromopyridine-4-carboxylate can be prepared in two steps starting from the commercially available citrazinic acid . By using the Stille coupling reaction, ethyl 2,3-dibromopyridine-4-carboxylate was converted to 2,2′-bipyridines, 2,2′ : 6′,2′′-terpyridines and 2,2′ : 6′,2′′ : 6′′,2′′′ : 6′′′,2′′′′-quinquepyridines which bear a carboxylate functional group directly attached to the central pyridine ring .


Molecular Structure Analysis

The InChI code for Ethyl 2,6-dibromopyridine-4-carboxylate is 1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

The Stille coupling reaction is a key process in the synthesis of ethyl 2,6-dibromopyridine-4-carboxylate . This reaction involves the conversion of ethyl 2,3-dibromopyridine-4-carboxylate to various pyridine derivatives .


Physical And Chemical Properties Analysis

Ethyl 2,6-dibromopyridine-4-carboxylate has a molecular weight of 308.96 . It has a density of 1.823g/cm3 . The boiling point of the compound is 333.5ºC at 760mmHg .

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Ethyl 2,6-dibromopyridine-4-carboxylate is utilized in the synthesis of functionalized tetrahydropyridines. An example of this application is found in the study by Zhu, Lan, and Kwon (2003), where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes annulation with N-tosylimines. This results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Synthesis of Naphthyridine Derivatives

Balogh et al. (2009) explored the synthesis of naphthyridine derivatives using ethyl 2,6-dibromopyridine-4-carboxylate. They synthesized ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates in a one-step reaction, demonstrating the compound's versatility in creating complex heterocyclic structures (Balogh, Hermecz, Simon, & Pusztay, 2009).

Formation of Pyrido[4,3-b][1,4]oxazine and Imidazo[1,2-a]pyridine Derivatives

In a study by Arrault et al. (2002), ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives were obtained from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate. This illustrates the compound's role in synthesizing oxazine and imidazo pyridine derivatives, expanding its application in heterocyclic chemistry (Arrault et al., 2002).

Reactivity with Ammonia and Primary Amines

Research by Nadzhafova (2002) demonstrated the reactivity of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates, including derivatives of ethyl 2,6-dibromopyridine-4-carboxylate, with ammonia and primary amines. This study highlights the compound's utility in forming complex organic structures (Nadzhafova, 2002).

Synthesis of Pyridine Derivatives via Grignard Reaction

Proost and Wibaut (1940) investigated the synthesis of pyridine derivatives from bromopyridines using the Grignard reaction. Ethyl 2,6-dibromopyridine-4-carboxylate's role in this process underscores its importance in classic organic synthesis methods (Proost & Wibaut, 1940).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 are applicable to it . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

ethyl 2,6-dibromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSFXTCLCJXWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238009
Record name Ethyl 2,6-dibromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dibromopyridine-4-carboxylate

CAS RN

90050-70-7
Record name Ethyl 2,6-dibromopyridine-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090050707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,6-dibromopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Fallahpour - Synthesis, 2000 - thieme-connect.com
The key compound ethyl 2, 6-dibromopyridine-4-carboxylate was prepared in two steps starting from the commercially available citrazinic acid. By using the Stille coupling reaction ethyl …
Number of citations: 47 www.thieme-connect.com
M Heller, US Schubert - European Journal of Organic Chemistry, 2003 - Wiley Online Library
2,2′:6′,2′′‐Terpyridine compounds are important chelating ligands in a multitude of applications in the fields of supramolecular and macromolecular chemistry as well as …

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